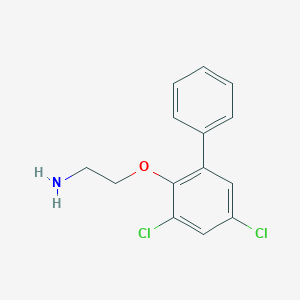
2-(2,4-Dichloro-6-phenylphenoxy)ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichloro-6-phenylphenoxy)ethylamine, also known as DPEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound is a derivative of phenyl ether and has a molecular weight of 303.21 g/mol.
Scientific Research Applications
2-(2,4-Dichloro-6-phenylphenoxy)ethylamine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to have a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. 2-(2,4-Dichloro-6-phenylphenoxy)ethylamine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to have antiviral activity against herpes simplex virus and antibacterial activity against Staphylococcus aureus.
Mechanism Of Action
The mechanism of action of 2-(2,4-Dichloro-6-phenylphenoxy)ethylamine is not fully understood. However, it has been proposed that 2-(2,4-Dichloro-6-phenylphenoxy)ethylamine may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been suggested that 2-(2,4-Dichloro-6-phenylphenoxy)ethylamine may interfere with the DNA synthesis and repair mechanisms of cancer cells, leading to their death.
Biochemical And Physiological Effects
2-(2,4-Dichloro-6-phenylphenoxy)ethylamine has been shown to have both biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the expression of certain oncogenes. 2-(2,4-Dichloro-6-phenylphenoxy)ethylamine has also been shown to modulate the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics.
Advantages And Limitations For Lab Experiments
2-(2,4-Dichloro-6-phenylphenoxy)ethylamine has several advantages for lab experiments. It is relatively easy to synthesize, and the yield of the product is high. 2-(2,4-Dichloro-6-phenylphenoxy)ethylamine is also stable under a wide range of conditions, making it suitable for long-term storage. However, 2-(2,4-Dichloro-6-phenylphenoxy)ethylamine has some limitations. It is highly toxic and requires careful handling. Moreover, the mechanism of action of 2-(2,4-Dichloro-6-phenylphenoxy)ethylamine is not fully understood, which makes it challenging to design experiments to study its effects.
Future Directions
There are several future directions for research on 2-(2,4-Dichloro-6-phenylphenoxy)ethylamine. One area of interest is the development of 2-(2,4-Dichloro-6-phenylphenoxy)ethylamine-based drugs for the treatment of cancer and viral infections. Another area of research is the study of the mechanism of action of 2-(2,4-Dichloro-6-phenylphenoxy)ethylamine. Understanding the molecular mechanisms underlying the biological activities of 2-(2,4-Dichloro-6-phenylphenoxy)ethylamine will provide insights into its potential therapeutic applications. Moreover, the synthesis of 2-(2,4-Dichloro-6-phenylphenoxy)ethylamine derivatives with improved biological activities and reduced toxicity is an area of ongoing research.
Synthesis Methods
The synthesis of 2-(2,4-Dichloro-6-phenylphenoxy)ethylamine involves the reaction of 2,4-dichloro-6-phenylphenol with ethylenediamine in the presence of a base catalyst. The reaction takes place under mild conditions, and the yield of the product is high. The purity of the compound can be improved by recrystallization from a suitable solvent.
properties
CAS RN |
1422-18-0 |
|---|---|
Product Name |
2-(2,4-Dichloro-6-phenylphenoxy)ethylamine |
Molecular Formula |
C14H13Cl2NO |
Molecular Weight |
282.2 g/mol |
IUPAC Name |
2-(2,4-dichloro-6-phenylphenoxy)ethanamine |
InChI |
InChI=1S/C14H13Cl2NO/c15-11-8-12(10-4-2-1-3-5-10)14(13(16)9-11)18-7-6-17/h1-5,8-9H,6-7,17H2 |
InChI Key |
DSXSIVAORWAAQX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=CC(=C2)Cl)Cl)OCCN |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC(=C2)Cl)Cl)OCCN |
Related CAS |
4673-58-9 (hydrochloride) |
synonyms |
2,4-dichloro-6-phenylphenoxyethylamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



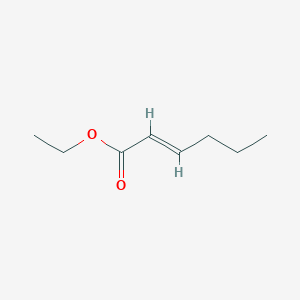
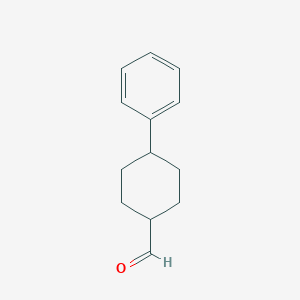
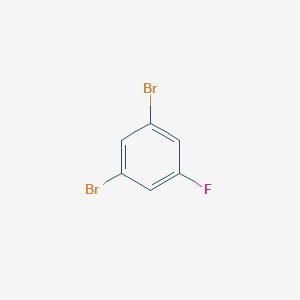

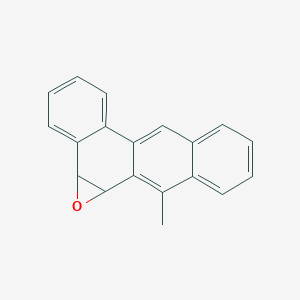
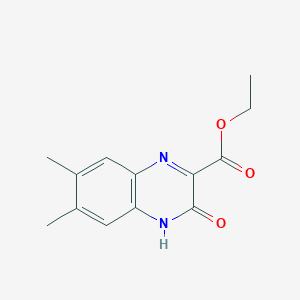
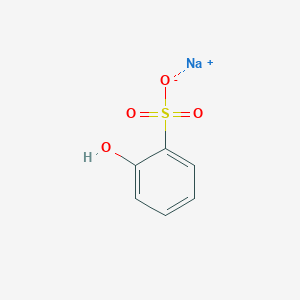
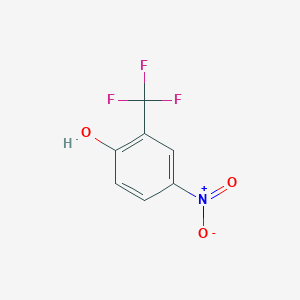
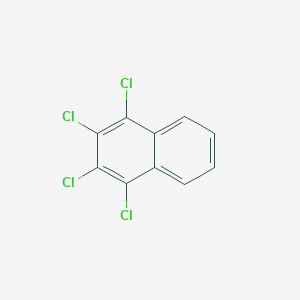
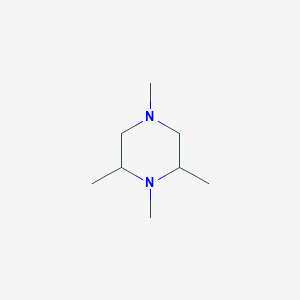
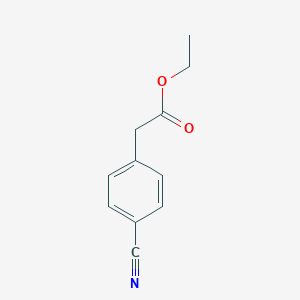
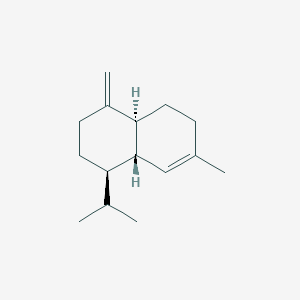
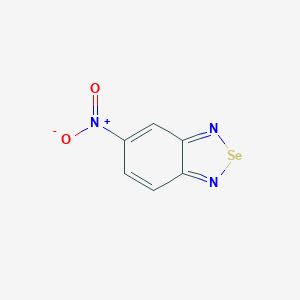
![[2-(3,6-dihydro-4-methyl-1(2H)-pyridyl)ethyl]guanidinium sulphate](/img/structure/B75314.png)